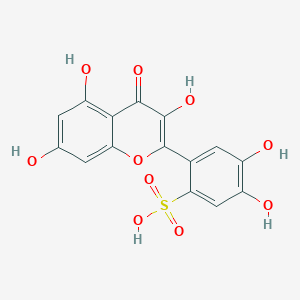
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple hydroxyl groups and a chromen-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid typically involves the combination of quercetin and ferulic acid derivatives. The reaction conditions often include the use of solvents like dichloromethane (DCM) and dimethylformamide (DMF), with acetonitrile as an alternative solvent when reagents are poorly soluble in DCM . The reaction mixture is subjected to various purification steps, including filtration and concentration, to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted sulfonic acid derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can bind to ion channels, such as the KCa1.1 and CaV1.2 channels, modulating their activity and affecting cellular functions . Additionally, its antioxidant properties allow it to neutralize free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Ferulic Acid: A phenolic compound with antioxidant and anti-cancer activities.
Diosmetin: A flavonoid with similar chemical structure and biological activities.
Uniqueness
4,5-Dihydroxy-2-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)benzenesulfonic acid is unique due to its combination of multiple hydroxyl groups and a sulfonic acid group, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10O10S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4,5-dihydroxy-2-(3,5,7-trihydroxy-4-oxochromen-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H10O10S/c16-5-1-9(19)12-10(2-5)25-15(14(21)13(12)20)6-3-7(17)8(18)4-11(6)26(22,23)24/h1-4,16-19,21H,(H,22,23,24) |
InChI Key |
FFPZADFUKQRFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3S(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



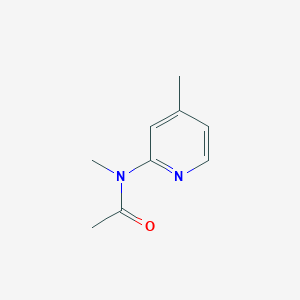
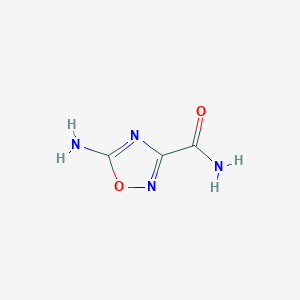
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
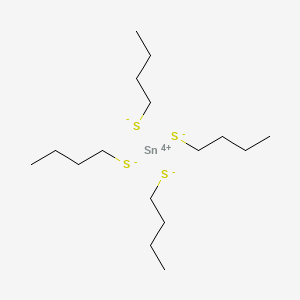

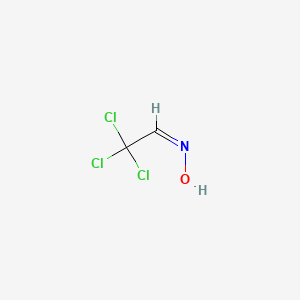
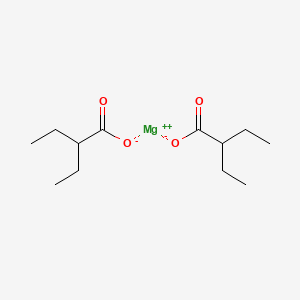
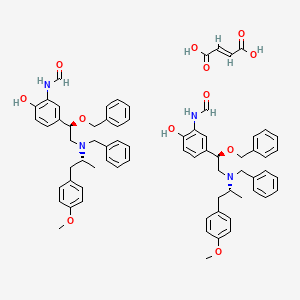
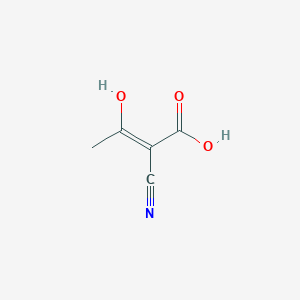
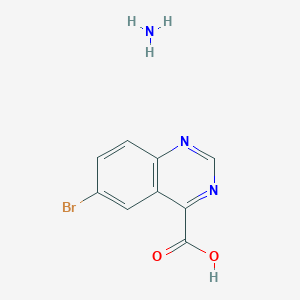
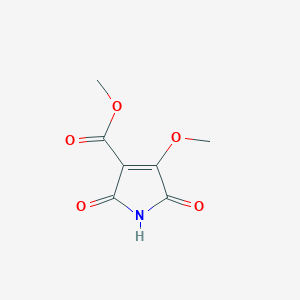
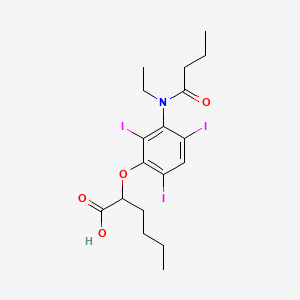
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
